Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a 4-carboxylate ester and a chromenone-based substituent. The chromenone moiety (5,7-dimethyl-2-oxochromen-4-yl) is a coumarin analog, known for its biological relevance, including antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-17-10-13(2)9-14(3)19(16)17/h9-11,15H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQZBVQCZMNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives and features a chromenyl moiety, which is significant for its biological activity. The molecular formula is with a molecular weight of approximately 299.37 g/mol. Its structure includes an ethyl ester group, a piperidine ring, and a substituted chromen-4-yl group.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromenyl Moiety : This can be achieved through various condensation reactions involving substituted phenolic compounds.
- Piperidine Ring Formation : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
- Esterification : The final step usually involves the esterification of the carboxylic acid with ethanol to form the ethyl ester.
Biological Activity
This compound exhibits a range of biological activities:
1. Antioxidant Properties
- Compounds with chromenyl structures are known for their antioxidant capabilities, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress.
2. Anticancer Activity
- Preliminary studies indicate that similar compounds have shown antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (WRL68) cells.
3. Antimicrobial Activity
- Research on related piperidine derivatives has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
4. Anti-inflammatory Effects
- Compounds with similar structures have been noted for their ability to inhibit inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
A summary of key findings from various studies is presented in the table below:
| Study | Biological Activity | Cell Line/Model | Concentration/Dose | Outcome |
|---|---|---|---|---|
| Study A | Antioxidant | MCF-7 | 10–50 µM | Reduced oxidative stress |
| Study B | Anticancer | WRL68 | 50 µg/kg | Significant cell death |
| Study C | Antimicrobial | S. aureus | 100 µg/ml | Inhibition of growth |
| Study D | Anti-inflammatory | Macrophages | Varies | Decreased NO production |
Case Studies
- Anticancer Research : A study evaluated the effects of piperidine derivatives on MCF-7 cells, revealing that compounds similar to this compound induced apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research indicated that related compounds exhibited potent antibacterial activity against E. coli, highlighting their potential as new antimicrobial agents.
- Inflammation Studies : In vitro experiments showed that these compounds could significantly lower levels of pro-inflammatory cytokines in activated macrophages, suggesting they may serve as therapeutic agents for inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()
- Structure: Differs in substituents: a methoxyimino group at position 4 and an ethoxypropyl chain at position 3.
- Synthesis : Prepared via reaction of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .
- Properties: Higher polarity due to the methoxyimino group (RF = 0.56 in petroleum ether/ethyl acetate). ¹H NMR shows distinct signals for the ethoxypropyl chain (δ 4.16–4.08) and methoxyimino (δ 3.85).
- Applications : Intermediate for decahydro-1,6-naphthyridine derivatives, suggesting utility in alkaloid-like drug development .
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate ()
- Structure: Incorporates a bicyclic naphthyridine system instead of chromenone.
- Synthesis : Derived from hydrogenation of (7a)/(7b) using Raney nickel, yielding cis/trans isomers (86% combined yield) .
- Properties: Reduced aromaticity compared to chromenone derivatives, impacting UV/fluorescence properties. ¹H NMR (δ 6.20–7.33) indicates NH protons in the bicyclic system.
- Bioactivity : Naphthyridines are explored for antiviral and antibacterial activities .
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate ()
- Structure : Features a chloroethyl group, enabling nucleophilic substitution.
- Synthesis : Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane, a key step in umeclidinium bromide synthesis .
- Reactivity : The chloroethyl group facilitates cyclization (e.g., forming azabicyclo derivatives with LDA).
- Applications : Intermediate in bronchodilator production, highlighting the role of substituents in directing pharmacological activity .
Ethyl 1-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate ()
- Structure: Quinoline substituent with methoxy and methyl groups.
- Properties: Increased aromaticity and electron-donating methoxy groups enhance solubility in polar solvents. SMILES/InChi codes confirm structural differences vs. chromenone derivatives .
- Bioactivity: Quinoline derivatives are associated with antimalarial and anticancer activities.
Comparative Analysis Table
| Compound | Key Substituent | Synthesis Method | Key NMR Signals (δ, CDCl₃) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 5,7-Dimethyl-2-oxochromen-4-yl | Likely alkylation/condensation | Aromatic protons (~δ 6.5–7.5) | Antimicrobial, anti-inflammatory |
| Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate | Methoxyimino, ethoxypropyl | Condensation with hydroxylamine | δ 3.85 (methoxyimino), δ 4.16–4.08 | Alkaloid-like drug intermediates |
| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | Bicyclic naphthyridine | Hydrogenation with Raney nickel | δ 6.20 (NH), δ 4.24 (ester) | Antiviral, antibacterial agents |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Chloroethyl | Alkylation with 1-bromo-2-chloroethane | δ 3.15 (t, J = 6.9 Hz, CH₂Cl) | Bronchodilator intermediates |
| Ethyl 1-(5,7-dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | Quinoline with methoxy/methyl | Unspecified | Aromatic δ 10–12 (quinoline protons) | Anticancer, antimalarial agents |
Research Findings and Implications
- Structural Impact on Bioactivity: The chromenone group in the target compound may confer fluorescence and redox activity, useful in imaging or oxidative stress-related therapies. In contrast, quinoline derivatives () leverage planar aromatic systems for DNA intercalation .
- Synthetic Flexibility: Chloroethyl () and methoxyimino () groups demonstrate how substituents dictate reactivity—enabling cyclization or diastereomer formation, respectively .
- Solubility and Permeability : Ethyl esters enhance lipophilicity across all compounds, but polar groups (e.g., methoxy in ) balance this for improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
